molecular formula C9H8ClFOS B14050416 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one

Cat. No.: B14050416
M. Wt: 218.68 g/mol
InChI Key: RMZUUOWLPYCFLM-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol . This compound features a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one typically involves the reaction of 4-fluoro-3-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to biological targets. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Chloro-1-(4-fluorophenyl)propan-2-one
  • 1-Chloro-1-(3-mercaptophenyl)propan-2-one
  • 1-Chloro-1-(4-fluoro-3-methylphenyl)propan-2-one

Comparison: 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is unique due to the presence of both fluoro and mercapto groups on the phenyl ring. This combination enhances its reactivity and potential biological activities compared to similar compounds that lack one of these functional groups .

Properties

Molecular Formula

C9H8ClFOS

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3

InChI Key

RMZUUOWLPYCFLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)S)Cl

Origin of Product

United States

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